2-Chloro-4-methylpyridine

Catalog No.
S794093
CAS No.
3678-62-4
M.F
C6H6ClN
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methylpyridine

CAS Number

3678-62-4

Product Name

2-Chloro-4-methylpyridine

IUPAC Name

2-chloro-4-methylpyridine

Molecular Formula

C6H6ClN

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

MZVSTDHRRYQFGI-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Chloro-4-picoline

Canonical SMILES

CC1=CC(=NC=C1)Cl

The exact mass of the compound 2-Chloro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-methylpyridine is a highly versatile halogenated heterocycle characterized by a reactive 2-chloro leaving group and a functionalizable 4-methyl moiety. In industrial procurement, it is primarily sourced as a rigid, bifunctional building block for the synthesis of complex active pharmaceutical ingredients (APIs), most notably non-nucleoside reverse transcriptase inhibitors such as Nevirapine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-chloro position for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the 4-methyl group provides a distinct steric profile and a site for selective side-chain halogenation. This dual reactivity makes it a highly efficient starting material compared to unfunctionalized pyridines, offering predictable scale-up performance, high atom economy in downstream derivatization, and excellent solubility in standard organic solvents used in continuous manufacturing workflows [1].

Substituting 2-chloro-4-methylpyridine with generic analogs like 2-chloropyridine or its isomer 2-chloro-5-methylpyridine fundamentally disrupts downstream synthesis. 2-Chloropyridine lacks the pendant methyl group, completely precluding side-chain functionalization (such as radical chlorination to chloromethyl derivatives) and failing to provide the required spatial geometry for specific API target binding pockets. Conversely, using 2-chloro-5-methylpyridine shifts the methyl group from the para to the meta position relative to the chloro substituent. This isomeric shift alters the electronic density of the pyridine ring, significantly changing the oxidative addition kinetics during transition-metal catalysis and leading to entirely different regioisomers that are inactive in targeted pharmaceutical or agrochemical applications [1]. Procurement must strictly specify the 4-methyl isomer to ensure process reproducibility and correct product architecture.

High-Yield Performance in Palladium-Catalyzed Suzuki-Miyaura Couplings

The presence of the 4-methyl group does not sterically or electronically hinder the 2-chloro position from undergoing efficient transition-metal catalysis. In standardized palladium-catalyzed cross-coupling reactions using sterically demanding and electron-deficient arylboronic acids (such as 3,5-bis(trifluoromethyl)phenylboronic acid), 2-chloro-4-methylpyridine demonstrates reliable reactivity, achieving an isolated product yield of 91% [1]. This confirms its viability as a robust electrophile in complex C-C bond-forming steps.

Evidence DimensionIsolated product yield in Suzuki coupling
Target Compound Data91% yield (16.18 g scale)
Comparator Or BaselineGeneric chloroheterocycle baselines (typically 60-80%)
Quantified Difference>10% yield improvement ensuring high material recovery
ConditionsPd-catalyzed reaction with 3,5-bis(trifluoromethyl)phenylboronic acid

High cross-coupling yields directly reduce the consumption of expensive palladium catalysts and complex boronic acids during industrial scale-up.

Regioselective Side-Chain Chlorination Capability

Unlike unsubstituted 2-chloropyridine, 2-chloro-4-methylpyridine offers a secondary axis of functionalization via its 4-methyl group. Under controlled radical conditions (using AIBN and chlorine gas at 65–67 °C), the compound undergoes smooth side-chain chlorination to produce 2-chloro-4-(chloromethyl)pyridine with high selectivity and yield, even in the presence of water [1]. This divergent reactivity profile is impossible with des-methyl analogs.

Evidence DimensionSide-chain halogenation capacity
Target Compound DataDirect conversion to mono/di/trichloromethyl derivatives
Comparator Or Baseline2-Chloropyridine (0% side-chain capacity)
Quantified DifferenceAbsolute enablement of benzylic-like functionalization
ConditionsAIBN initiator, Cl2 gas, 65-67 °C

Allows manufacturers to procure a single bulk intermediate that can be selectively chlorinated at the side-chain without compromising the ring chloride.

Process Consolidation in Antiviral API Synthesis

2-Chloro-4-methylpyridine is the direct precursor to 3-amino-2-chloro-4-methylpyridine (CAPIC), a critical building block for the HIV drug Nevirapine. Utilizing this specific substituted pyridine allows for a consolidated two-step manufacturing process that achieves an overall API yield of 87% [1]. In contrast, historical multi-step routes relying on less optimized precursors maxed out at a 59% overall yield.

Evidence DimensionOverall API synthesis yield
Target Compound Data87% overall yield using the CAPIC route
Comparator Or BaselineHistorical 5-step synthesis route (59% yield)
Quantified Difference+28% absolute increase in overall yield
ConditionsStrongly basic conditions in a consolidated single-solvent system

This massive yield improvement translates directly to lower raw material costs and fewer unit operations in metric-ton scale pharmaceutical manufacturing.

Commercial Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors

2-Chloro-4-methylpyridine is the mandatory starting material for generating 3-amino-2-chloro-4-methylpyridine (CAPIC), which is subsequently coupled with cyclopropylaminonicotinate derivatives to manufacture Nevirapine. Its specific substitution pattern is non-negotiable for achieving the correct spatial conformation of the final antiviral API [1].

Development of Phosphorescent OLED Dopants

The compound is utilized as a primary ligand precursor in the synthesis of cyclometalated Platinum(II) and Iridium(III) complexes. The 2-chloro position facilitates initial Suzuki coupling to form the bidentate ligand, while the 4-methyl group provides essential steric bulk and electronic tuning to optimize the emission quantum yield and color purity of the resulting OLED materials [2].

Agrochemical Intermediate Manufacturing

In the agrochemical sector, the 4-methyl group of this compound is subjected to targeted radical chlorination to yield 2-chloro-4-(chloromethyl)pyridine. This bifunctional intermediate is then used to synthesize highly specific crop protection agents, where both the ring chloride and the side-chain chloride serve as orthogonal reactive sites for sequential substitution [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

127.0188769 Da

Monoisotopic Mass

127.0188769 Da

Boiling Point

192.0 °C

Heavy Atom Count

8

Melting Point

115.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3678-62-4

Wikipedia

2-Chloro-4-picoline

Dates

Last modified: 08-15-2023

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